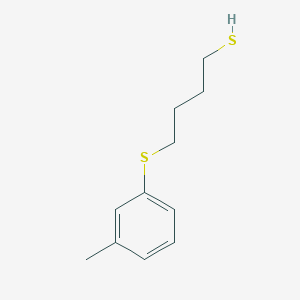

4-(3-Methylphenyl)sulfanylbutane-1-thiol

Description

4-(3-Methylphenyl)sulfanylbutane-1-thiol is a sulfur-containing organic compound characterized by a butane chain substituted with a thiol (-SH) group at position 1 and a 3-methylphenylsulfanyl moiety at position 2. Its molecular formula is C11H16S2, with a molecular weight of 212.38 g/mol.

Properties

IUPAC Name |

4-(3-methylphenyl)sulfanylbutane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S2/c1-10-5-4-6-11(9-10)13-8-3-2-7-12/h4-6,9,12H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMLNHCAYYLVBMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SCCCCS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Chlorophenyl)sulfanylbutan-1-ol

Molecular Formula : C10H13ClOS

Key Differences :

- Functional Groups : Replaces the terminal thiol (-SH) with a hydroxyl (-OH) group and substitutes the 3-methylphenyl group with a 4-chlorophenyl ring.

- Reactivity : The hydroxyl group in 4-(4-chlorophenyl)sulfanylbutan-1-ol reduces nucleophilicity compared to the thiol group in 4-(3-Methylphenyl)sulfanylbutane-1-thiol, making the latter more reactive in disulfide bond formation or metal coordination .

- Electronic Effects : The electron-withdrawing chloro substituent on the phenyl ring in the former compound enhances the sulfanyl group’s electrophilicity, whereas the electron-donating methyl group in the latter may stabilize the aromatic system through hyperconjugation.

| Property | This compound | 4-(4-Chlorophenyl)sulfanylbutan-1-ol |

|---|---|---|

| Molecular Weight | 212.38 g/mol | 216.73 g/mol |

| Functional Groups | Thiol (-SH), 3-methylphenylsulfanyl | Hydroxyl (-OH), 4-chlorophenylsulfanyl |

| Reactivity | High (thiol-disulfide exchange) | Moderate (hydrogen bonding) |

| Solubility | Likely hydrophobic | Polar aprotic solvents |

2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone

Molecular Formula : C27H25N3OS

Key Differences :

- Structural Complexity : Incorporates a triazole ring and a cyclobutane moiety, unlike the simpler butane chain in this compound.

- Synthetic Methodology : Both compounds utilize sulfanyl linkages, but the triazole-containing derivative requires multi-step synthesis involving cyclobutane intermediates and triazole ring formation .

- Theoretical Studies : Computational methods like DFT have been applied to the triazole derivative to predict geometry and electronic properties, a strategy that could extend to this compound for property optimization .

| Property | This compound | 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-methyl-3-phenylcyclobutyl)ethanone |

|---|---|---|

| Molecular Complexity | Low | High (polycyclic structure) |

| Synthetic Accessibility | Likely straightforward | Requires advanced methodologies (e.g., cyclobutane derivatization) |

| Applications | Potential in polymer crosslinking | Pharmaceuticals, materials science |

Key Research Findings and Implications

- Substituent Effects : The position of substituents on the phenyl ring (e.g., 3-methyl vs. 4-chloro) significantly alters electronic and steric profiles, impacting solubility and reactivity .

- Thiol vs. Hydroxyl Functionality : Thiol groups offer greater versatility in redox reactions and polymer chemistry compared to hydroxyl groups, which are more suited for hydrogen-bonding interactions .

- Computational Modeling : DFT studies, as applied to related sulfanyl compounds, provide a pathway to predict and optimize the properties of this compound for targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.